(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a diethylamino group, and a nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-nitrobenzylidene-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its antimicrobial and anticancer activities suggest it could be developed into new treatments for infections and cancer.
Industry
Industrially, this compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and programmed cell death.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-ones: Compounds with a similar thiazolidinone core structure.
Nitrophenyl derivatives: Compounds containing nitrophenyl groups.
Diethylamino-substituted compounds: Molecules with diethylamino functional groups.
Uniqueness
What sets (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of functional groups, which imparts unique chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-21(4-2)15-8-10-16(11-9-15)22-19(24)18(28-20(22)27)13-14-6-5-7-17(12-14)23(25)26/h5-13H,3-4H2,1-2H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAXBZLEHVKGLD-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.